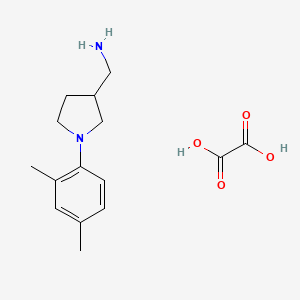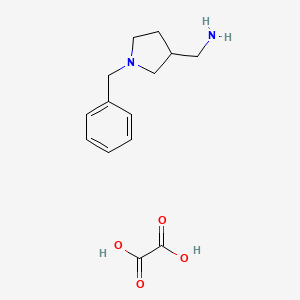![molecular formula C11H10O4 B1286395 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid CAS No. 862574-89-8](/img/structure/B1286395.png)
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is a chemical compound characterized by a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety
Wirkmechanismus
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected biochemical pathway is the cell cycle , specifically the S phase . The compound’s interaction with tubulin disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers programmed cell death .
Biochemische Analyse
Biochemical Properties
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The nature of these interactions involves competitive inhibition, where this compound competes with arachidonic acid for the active site of the enzyme, thereby reducing the production of prostaglandins. Additionally, this compound has been evaluated for its anticancer activity, interacting with tubulin proteins to disrupt microtubule assembly and induce apoptosis in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. In cancer cells, this compound has been observed to cause cell cycle arrest at the S phase and induce apoptosis, particularly in acute lymphoblastic leukemia cells . This effect is mediated through the disruption of microtubule dynamics, which is crucial for cell division. Furthermore, this compound influences cell signaling pathways by modulating the activity of cyclooxygenase enzymes, leading to altered levels of prostaglandins and subsequent changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing prostaglandin synthesis . Additionally, it interacts with tubulin proteins, preventing their polymerization into microtubules, which is essential for mitotic spindle formation during cell division . This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate gene expression is also linked to its impact on prostaglandin levels, which are known to regulate various genes involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cyclooxygenase activity and persistent disruption of microtubule dynamics, resulting in prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to prostaglandin synthesis. The compound interacts with cyclooxygenase enzymes, inhibiting the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins . This inhibition affects the levels of downstream metabolites, altering the overall metabolic flux within the cell. Additionally, the compound’s impact on tubulin polymerization suggests potential interactions with other metabolic pathways involved in cell division and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette transporters, which facilitate its movement across cellular membranes . This interaction influences the compound’s localization and accumulation within different cellular compartments, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and tubulin proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of benzo[d][1,3]dioxole derivatives. One common method is the reaction of benzo[d][1,3]dioxole with a cyclopropanecarboxylic acid derivative under the influence of a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also explored for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid: Similar in structure but with fluorine atoms, which may alter its reactivity and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: Contains a bromine atom, making it more reactive in substitution reactions.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is unique due to its specific combination of a benzo[d][1,3]dioxole moiety and a cyclopropane ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVDTIYQUASAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559254 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862574-89-8 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
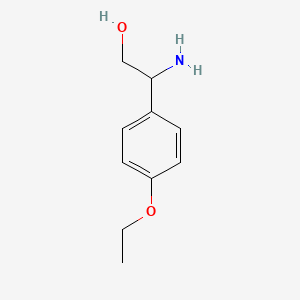
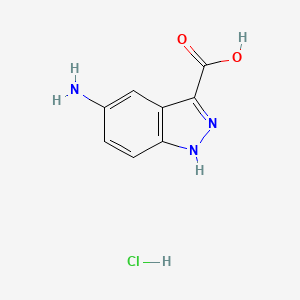
![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)
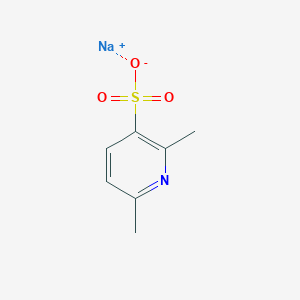
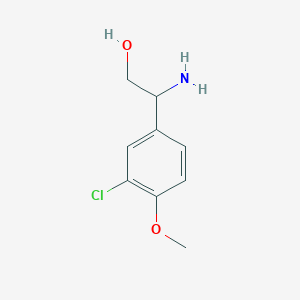

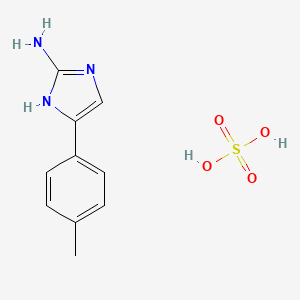
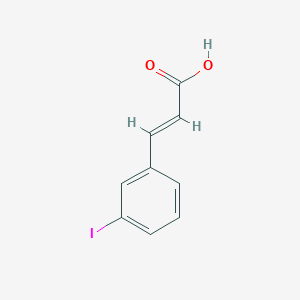

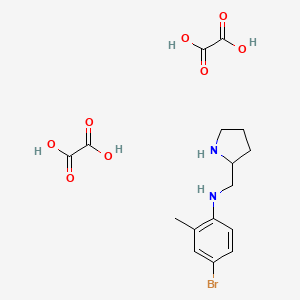
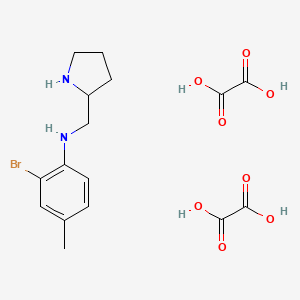
![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)
